
1,2,3-Trimethylcycloprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethylcyclopropene is an organic compound with the molecular formula C₆H₁₂ It is a derivative of cyclopropene, where three methyl groups are attached to the cyclopropene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylcyclopropene can be synthesized through several methods. One common approach involves the reaction of 1,2,3-trimethylcyclopropane with a strong base, such as potassium tert-butoxide, in the presence of a suitable solvent like tetrahydrofuran. This reaction leads to the dehydrohalogenation of 1,2,3-trimethylcyclopropane, forming 1,2,3-trimethylcyclopropene.
Industrial Production Methods: Industrial production of 1,2,3-trimethylcyclopropene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3-Trimethylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced cyclopropane derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like halogens or alkyl halides, leading to the formation of substituted cyclopropene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in carbon tetrachloride, alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced cyclopropane derivatives.
Substitution: Substituted cyclopropene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethylcyclopropene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3-trimethylcyclopropene involves its interaction with molecular targets and pathways. The compound’s strained three-membered ring structure makes it highly reactive, allowing it to participate in various chemical reactions. It can act as an electrophile or nucleophile, depending on the reaction conditions and reagents used. The specific molecular targets and pathways involved in its reactions depend on the nature of the reactants and the type of reaction being carried out.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trimethylcyclopropane: Another derivative of cyclopropane with different methyl group positions.
1,2,3-Trimethylcyclopropane: The saturated analog of 1,2,3-trimethylcyclopropene.
Cyclopropene: The parent compound without methyl substitutions.
Uniqueness: 1,2,3-Trimethylcyclopropene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the cyclopropene ring influences its reactivity and stability, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
34785-53-0 |
|---|---|
Molekularformel |
C6H10 |
Molekulargewicht |
82.14 g/mol |
IUPAC-Name |
1,2,3-trimethylcyclopropene |
InChI |
InChI=1S/C6H10/c1-4-5(2)6(4)3/h4H,1-3H3 |
InChI-Schlüssel |
VZKUPNNWWYRKCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


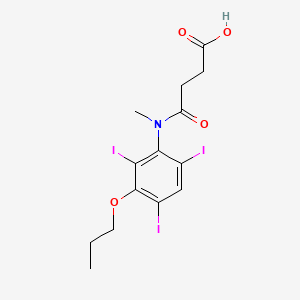
![Benzamide, N-[(acetyloxy)methyl]-](/img/structure/B14682574.png)
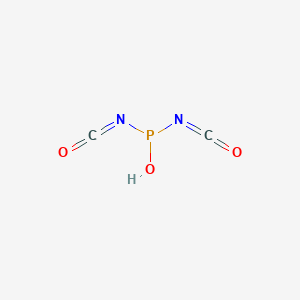
![Cycloocta[def]biphenylene](/img/structure/B14682592.png)
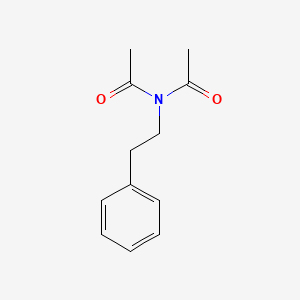
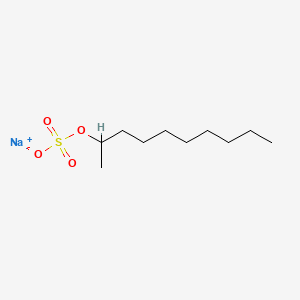
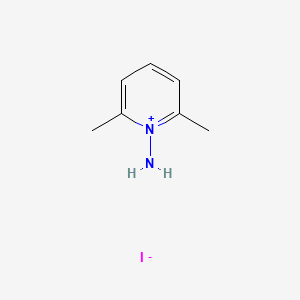


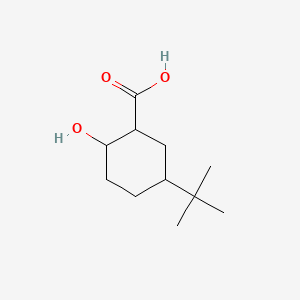
![2-Chloro-1-[chloro(fluoro)methoxy]-1,1,2-trifluoroethane](/img/structure/B14682622.png)
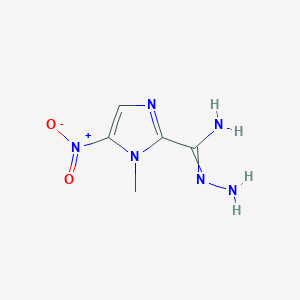
![4,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]](/img/structure/B14682627.png)

